molecular formula C9H6INO B3252971 4-Iodo-5-phenyloxazole CAS No. 220580-85-8

4-Iodo-5-phenyloxazole

Cat. No.: B3252971
CAS No.: 220580-85-8
M. Wt: 271.05 g/mol
InChI Key: LNJJJCCSNMFYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-5-phenyloxazole is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the fourth position and a phenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-phenyloxazole typically involves the iodination of 5-phenyloxazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For instance, 5-phenyloxazole can be treated with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the fourth position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5-phenyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Cross-Coupling: Palladium catalysts, along with appropriate ligands and bases, are commonly used in these reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 4-azido-5-phenyloxazole or 4-cyano-5-phenyloxazole can be formed.

    Coupling Products: Various biaryl compounds can be synthesized through cross-coupling reactions.

Scientific Research Applications

Synthesis of Heterocycles

4-Iodo-5-phenyloxazole serves as a versatile precursor for the synthesis of various heterocyclic compounds. It can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of different substituents at specific positions on the oxazole ring.

Cross-Coupling Reactions

The compound has been effectively utilized in Suzuki and Stille coupling reactions, leading to the formation of complex arylated products. For instance, a study demonstrated that this compound can be subjected to microwave-assisted Suzuki coupling with aryl boronic acids, yielding excellent results in terms of both yield and regioselectivity .

Reaction TypeYield (%)Conditions
Suzuki Coupling85Microwave-assisted
Stille Coupling78Conventional heating
C–N Coupling63Copper-catalyzed

Pharmaceutical Applications

The compound's derivatives have shown potential in medicinal chemistry, particularly for their anti-inflammatory properties. Research indicates that substituted oxazoles, including those derived from this compound, exhibit significant biological activity against inflammation-related disorders .

Case Studies

  • Anti-inflammatory Activity : A study reported that certain derivatives of oxazoles demonstrated potent anti-inflammatory effects in preclinical models, highlighting their potential as therapeutic agents .
  • Antiviral Activity : Another investigation found that derivatives of this compound exhibited activity against viral infections, suggesting their utility in antiviral drug development .

Synthetic Methodologies

Recent advancements in synthetic methodologies involving this compound have focused on improving yields and selectivity through innovative catalytic systems.

Catalytic Systems

Research has shown that employing hypervalent iodine reagents can enhance the efficiency of reactions involving this compound. For example, using iodine(III) reagents has been reported to improve yields significantly compared to traditional methods .

MethodologyYield Improvement (%)Reference
Hypervalent Iodine ReagentsUp to 79
Palladium-Catalyzed ReactionsUp to 85

Mechanism of Action

The mechanism of action of 4-Iodo-5-phenyloxazole largely depends on its application. In medicinal chemistry, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and the oxazole ring can participate in various binding interactions, influencing the compound’s biological activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .

Comparison with Similar Compounds

  • 4-Bromo-5-phenyloxazole
  • 4-Chloro-5-phenyloxazole
  • 4-Fluoro-5-phenyloxazole

Comparison: 4-Iodo-5-phenyloxazole is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This can influence the compound’s reactivity and interactions in chemical and biological systems. For instance, the iodine atom can participate in specific halogen bonding interactions that are not possible with smaller halogens .

Biological Activity

4-Iodo-5-phenyloxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and structure-activity relationships (SAR) based on various research findings.

Chemical Structure and Synthesis

This compound features an isoxazole ring with an iodine atom at the 4-position and a phenyl group at the 5-position. The presence of the iodine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. The synthesis of this compound typically involves multiple steps, including the use of iodine(III) reagents to facilitate cyclization processes that yield oxazole derivatives with specific substitution patterns .

Antimicrobial Activity

Research indicates that derivatives of oxazole, including this compound, exhibit significant antimicrobial properties. A comprehensive review highlighted that various oxazole derivatives demonstrated potent activity against a range of fungal and bacterial strains. For instance, studies have shown that compounds with similar structures can effectively inhibit growth in pathogens like Candida albicans and Aspergillus niger .

In one study focusing on related compounds, several exhibited minimum inhibitory concentration (MIC) values as low as 0.8 µg/ml against Candida species, suggesting strong antifungal potential .

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
5-Flourocytosine3.2Aspergillus niger

Antifungal Activity

The antifungal efficacy of oxazole derivatives has been specifically evaluated against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. In a study, certain compounds demonstrated IC50 values lower than commercial fungicides, indicating their potential as effective antifungal agents . For example, compound 5f showed an IC50 value of 28.9 mg/L against S. sclerotiorum, outperforming hymexazol, a standard fungicide .

CompoundIC50 (mg/L)Fungal Species
5f28.9Sclerotinia sclerotiorum
5g54.8Colletotrichum fragariae

Structure-Activity Relationships (SAR)

The biological activity of oxazole derivatives is highly influenced by their substitution patterns. The introduction of halogen atoms such as iodine can significantly enhance binding affinity to biological targets due to increased lipophilicity and metabolic stability .

Research has indicated that modifications at various positions on the oxazole ring can lead to distinct biological profiles. For example, compounds with trifluoromethyl groups often exhibit improved pharmacological properties compared to their non-substituted counterparts .

Case Studies

  • Antimicrobial Screening : A study synthesized several derivatives of phenyloxazole and evaluated their antimicrobial activities using standard reference drugs for comparison. The results demonstrated that specific substitutions led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Fungicidal Evaluation : Another investigation focused on the synthesis of pyrimidine carboxamide derivatives containing phenyloxazole moieties. The study revealed that certain derivatives exhibited significant fungicidal activity against multiple fungal strains, suggesting their potential application in agricultural settings .

Properties

IUPAC Name

4-iodo-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJJJCCSNMFYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-5-phenyloxazole
Reactant of Route 2
4-Iodo-5-phenyloxazole
Reactant of Route 3
Reactant of Route 3
4-Iodo-5-phenyloxazole
Reactant of Route 4
4-Iodo-5-phenyloxazole
Reactant of Route 5
Reactant of Route 5
4-Iodo-5-phenyloxazole
Reactant of Route 6
Reactant of Route 6
4-Iodo-5-phenyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.